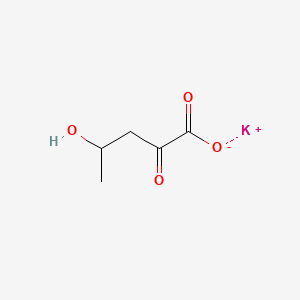
Carfilzomib (2R,4S)-Diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carfilzomib(2R,4S)-Diol is a derivative of Carfilzomib, a tetrapeptide epoxyketone proteasome inhibitor. Carfilzomib is primarily used in the treatment of multiple myeloma, a type of blood cancer. The compound Carfilzomib(2R,4S)-Diol is known for its high specificity and potency in inhibiting the proteasome, which is crucial for the degradation of unwanted or misfolded proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carfilzomib(2R,4S)-Diol involves multiple steps, starting from the appropriate amino acid derivatives. The key steps include the formation of the epoxyketone moiety and the subsequent diol formation. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include strong bases, oxidizing agents, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Carfilzomib(2R,4S)-Diol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization. The production also adheres to stringent regulatory standards to ensure the safety and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carfilzomib(2R,4S)-Diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the epoxyketone moiety, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or diminishing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of Carfilzomib(2R,4S)-Diol, each with potentially different biological activities. These derivatives are often studied for their efficacy in inhibiting the proteasome and their potential therapeutic applications .
Applications De Recherche Scientifique
Carfilzomib(2R,4S)-Diol has a wide range of scientific research applications:
Chemistry: The compound is used as a model system to study proteasome inhibition and the design of new inhibitors.
Biology: It is used to understand the role of the proteasome in cellular processes and the effects of its inhibition.
Medicine: Carfilzomib(2R,4S)-Diol is primarily used in the treatment of multiple myeloma, but research is ongoing to explore its potential in treating other cancers and diseases.
Mécanisme D'action
Carfilzomib(2R,4S)-Diol exerts its effects by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This binding inhibits the proteasome’s activity, leading to the accumulation of unwanted or misfolded proteins within the cell, ultimately inducing apoptosis in cancer cells. The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for protein degradation and cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma. Unlike Carfilzomib(2R,4S)-Diol, Bortezomib is a boronic acid derivative.
Ixazomib: An oral proteasome inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Oprozomib: A proteasome inhibitor structurally similar to Carfilzomib but with different pharmacological properties.
Uniqueness
Carfilzomib(2R,4S)-Diol is unique due to its high specificity and irreversible binding to the proteasome, leading to prolonged inhibition. This specificity reduces off-target effects and enhances its therapeutic efficacy compared to other proteasome inhibitors .
Propriétés
Formule moléculaire |
C40H59N5O8 |
|---|---|
Poids moléculaire |
737.9 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[[(4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H59N5O8/c1-27(2)22-32(36(48)40(5,52)26-46)42-39(51)34(24-30-14-10-7-11-15-30)44-38(50)33(23-28(3)4)43-37(49)31(17-16-29-12-8-6-9-13-29)41-35(47)25-45-18-20-53-21-19-45/h6-15,27-28,31-34,46,52H,16-26H2,1-5H3,(H,41,47)(H,42,51)(H,43,49)(H,44,50)/t31-,32-,33-,34+,40?/m0/s1 |
Clé InChI |
ABPYUKBBMCBILQ-XQTGQRCCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)C(C)(CO)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
SMILES canonique |
CC(C)CC(C(=O)C(C)(CO)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCC2=CC=CC=C2)NC(=O)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)




![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B13859154.png)




![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)


